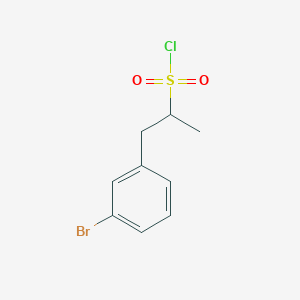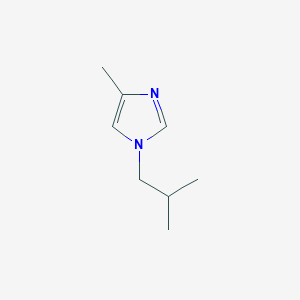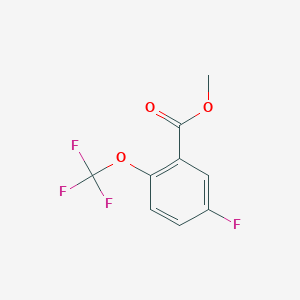
Methyl 5-fluoro-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethoxy)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethoxy)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 5-fluoro-2-(trifluoromethoxy)benzyl alcohol.
Oxidation: 5-fluoro-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 5-fluoro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the trifluoromethoxy group can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 4-fluoro-2-(trifluoromethoxy)benzoate
- Methyl 3-fluoro-2-(trifluoromethoxy)benzoate
Comparison: Methyl 5-fluoro-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the 5-fluoro substitution may result in different electronic effects and steric hindrance, affecting how the compound interacts with other molecules.
Properties
Molecular Formula |
C9H6F4O3 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
CDBFAVNNEDSZGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


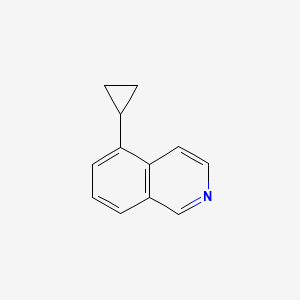
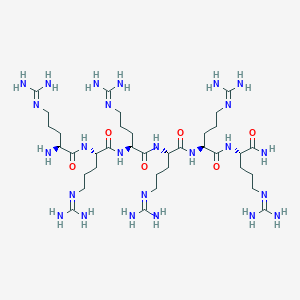
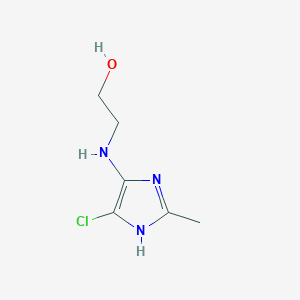

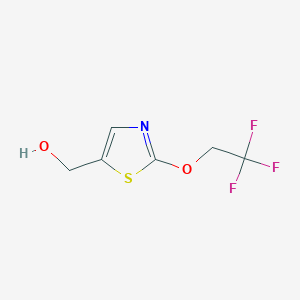
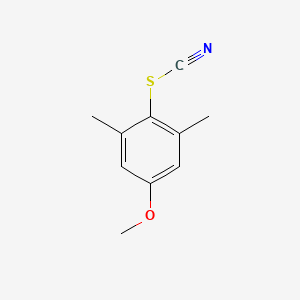
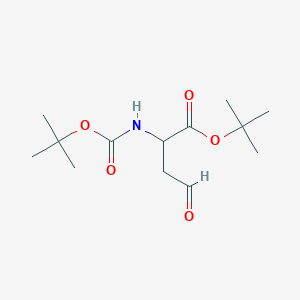
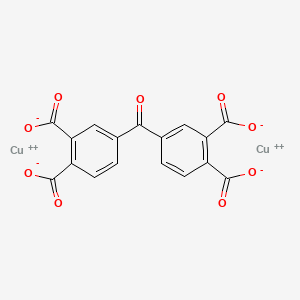
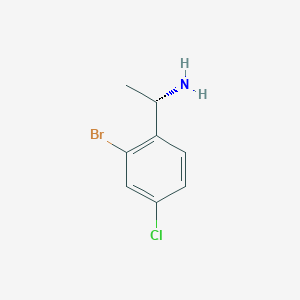
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
